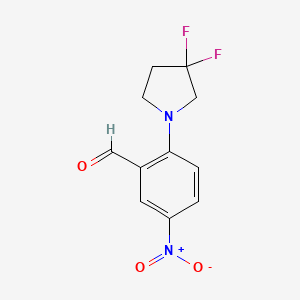
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine
Vue d'ensemble
Description
“4-(6-chloro-4-iodopyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 1276110-16-7 . It has a molecular weight of 324.55 and its molecular formula is C9H10ClIN2O . It is usually stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI Code for “4-(6-chloro-4-iodopyridin-2-yl)morpholine” is 1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“4-(6-chloro-4-iodopyridin-2-yl)morpholine” is a powder that is stored at 4°C . Its molecular weight is 324.55 .Applications De Recherche Scientifique
Asymmetric Allylic Amination Reactions
- Asymmetric synthesis of allylic amines, like Allyl-(6-chloro-4-iodopyridin-2-yl)-amine, is a significant area in modern synthetic organic chemistry. This is due to the functional group's utility in various synthetic intermediates and bioactive agents. Recent developments in this field focus on methods for stereocontrolled construction of allylic amines, providing diverse strategies for installing this functionality (Grange, Clizbe, & Evans, 2016).
Metal-Catalyzed Allylic Substitution Reactions
- Transition metal catalyzed allylic amination represents a versatile cross-coupling method for the asymmetric construction of stereogenic C-N bonds. The use of aza-ylides derived from 1-aminopyridinium iodide in rhodium-catalyzed allylic amination has been demonstrated. This research illustrates the nucleophilicity of the aza-ylide and its potential as a commercially available ammonia equivalent (Evans & Clizbe, 2009).
Catalytic Amphiphilic Allylation
- The reaction of activated alkenes with allyl compounds in the presence of a palladium catalyst, leading to the production of bis-allylated amines, is another area of research. This method has been applied to synthesize medium-sized carbocycles, showing the compound's utility in complex organic syntheses (Nakamura, Aoyagi, Shim, & Yamamoto, 2001).
Structural Studies in Solution and Solid State
- Studies on the structure of N-allyl derivatives in solution and the solid state, including N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine, have been conducted using NMR spectroscopy and X-ray crystallography. These studies provide insights into the tautomeric forms and structural properties of these compounds (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-4-iodo-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-2-3-11-8-5-6(10)4-7(9)12-8/h2,4-5H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLPKMSQTYXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)





![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)





